N-cyclohexyl-4-methylpyridin-2-amine N-cyclohexyl-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 522628-76-8
VCID: VC7580029
InChI: InChI=1S/C12H18N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14)
SMILES: CC1=CC(=NC=C1)NC2CCCCC2
Molecular Formula: C12H18N2
Molecular Weight: 190.29

N-cyclohexyl-4-methylpyridin-2-amine

CAS No.: 522628-76-8

Cat. No.: VC7580029

Molecular Formula: C12H18N2

Molecular Weight: 190.29

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-methylpyridin-2-amine - 522628-76-8

Specification

CAS No. 522628-76-8
Molecular Formula C12H18N2
Molecular Weight 190.29
IUPAC Name N-cyclohexyl-4-methylpyridin-2-amine
Standard InChI InChI=1S/C12H18N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14)
Standard InChI Key VSKPIXLUZMPZKL-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2CCCCC2

Introduction

Chemical Structure and Nomenclature

N-Cyclohexyl-4-methylpyridin-2-amine belongs to the class of substituted pyridinylamines, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name, N-cyclohexyl-4-methylpyridin-2-amine, reflects the substitution pattern: a methyl group at position 4 and a cyclohexylamino group at position 2 of the pyridine ring . The cyclohexyl moiety introduces steric bulk and lipophilicity, while the methyl group modulates electronic effects on the aromatic system.

Synthesis and Manufacturing

Patent-Based Methodologies

A Danish patent (DK145293B) describes the synthesis of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine through multi-step bromination and amination sequences. While this protocol targets a structurally distinct compound, it underscores the utility of N-methylcyclohexylamine as a nucleophile in SN2 reactions with halogenated intermediates. For N-cyclohexyl-4-methylpyridin-2-amine, a plausible pathway might involve:

  • Bromination of 4-methylpyridin-2-amine to introduce a leaving group.

  • Displacement with cyclohexylamine under basic conditions.
    Challenges include regioselectivity control during halogenation and minimizing side reactions such as over-alkylation.

Analytical Characterization

Quality control of N-cyclohexyl-4-methylpyridin-2-amine relies on chromatographic and spectroscopic methods:

  • HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ ~254 nm.

  • Mass Spectrometry: Electrospray ionization (ESI+) expected to yield [M+H]⁺ ions at m/z 191.3 .

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